molecular formula C6H8BrN B6610180 1-(2-bromoethyl)cyclopropane-1-carbonitrile CAS No. 2757923-27-4

1-(2-bromoethyl)cyclopropane-1-carbonitrile

Cat. No.: B6610180
CAS No.: 2757923-27-4
M. Wt: 174.04 g/mol
InChI Key: BPHUELXGLIRUIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromoethyl)cyclopropane-1-carbonitrile, also known as BEC, is a cyclic organic compound with a unique chemical structure. It is a colorless, liquid compound with a boiling point of 97°C. BEC has been studied for its potential use as a solvent, catalyst, and for its ability to form a variety of organic compounds. BEC is also used in a variety of applications in the laboratory, including as a reagent in organic synthesis, as a catalyst in organic reactions, and as a solvent in the preparation of organic compounds.

Scientific Research Applications

1-(2-bromoethyl)cyclopropane-1-carbonitrile has been studied for its potential use in a variety of scientific research applications. It has been used as a catalyst in the synthesis of a variety of organic compounds, such as esters, amides, and nitriles. It has also been used as a reagent in organic synthesis, as a solvent in the preparation of organic compounds, and as a catalyst in organic reactions. This compound has also been studied for its potential use in the field of biochemistry, as it has been shown to have a strong affinity for proteins and other biological molecules.

Mechanism of Action

The mechanism of action of 1-(2-bromoethyl)cyclopropane-1-carbonitrile is not fully understood, but it is believed to be related to its ability to form a variety of organic compounds. This compound is thought to act as a catalyst or a reagent in the formation of new compounds, as well as in the breaking of existing compounds. This compound is also believed to be able to interact with proteins and other biological molecules, allowing it to act as a catalyst in biochemical reactions.
Biochemical and Physiological Effects
The effects of this compound on biochemical and physiological processes are not fully understood. However, it has been shown to be effective in the synthesis of a variety of organic compounds, as well as in the breaking of existing compounds. In addition, this compound has been shown to have a strong affinity for proteins and other biological molecules, suggesting that it may be involved in the regulation of biochemical reactions.

Advantages and Limitations for Lab Experiments

1-(2-bromoethyl)cyclopropane-1-carbonitrile has a number of advantages for use in the laboratory. It is a colorless, liquid compound with a boiling point of 97°C, making it easy to handle and store. It is also relatively inexpensive and readily available. However, this compound does have some limitations for use in the laboratory. It is flammable and must be handled with care, and it is also sensitive to oxidation, meaning that it must be used in an inert atmosphere.

Future Directions

The potential applications of 1-(2-bromoethyl)cyclopropane-1-carbonitrile are still being explored. Possible future directions include further research into its potential use as a catalyst in organic synthesis, as a reagent in organic synthesis, and as a solvent in the preparation of organic compounds. Additionally, further research into its potential use as a catalyst in biochemical reactions, as well as its potential use in the regulation of biochemical processes, could yield valuable insights into the potential applications of this compound.

Synthesis Methods

1-(2-bromoethyl)cyclopropane-1-carbonitrile can be synthesized by reacting 2-bromoethanol with cyclopropanecarbonitrile in the presence of a base, such as sodium hydroxide. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants. The reaction is typically carried out at a temperature of around 90°C. The product is then purified by distillation to remove any unreacted reactants or by-products.

Properties

IUPAC Name

1-(2-bromoethyl)cyclopropane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN/c7-4-3-6(5-8)1-2-6/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHUELXGLIRUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCBr)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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